3-Methylglutaric anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyloxane-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(7)9-6(8)3-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGICRVTUCPFQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194487 | |
| Record name | 3-Methylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4166-53-4 | |
| Record name | Dihydro-4-methyl-2H-pyran-2,6(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4166-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylglutaric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylglutaric anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylglutaric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Ii. Synthetic Methodologies for 3 Methylglutaric Anhydride and Its Derivatives
Established Synthetic Routes for 3-Methylglutaric Anhydride (B1165640)
The synthesis of 3-methylglutaric anhydride is primarily achieved through the cyclization of its corresponding diacid, 3-methylglutaric acid. Therefore, synthetic strategies predominantly focus on the efficient preparation of this precursor acid.
Established methods for synthesizing 3-methylglutaric acid, the direct precursor to this compound, involve various starting materials and reaction pathways. These routes are designed to construct the C6 dicarboxylic acid backbone with a methyl group at the third position.
A well-documented method involves the condensation reaction between acetaldehyde (B116499) and cyanoacetamide. google.comorgsyn.orgorgsyn.org This process begins with a base-catalyzed reaction, often using piperidine (B6355638), where two molecules of cyanoacetamide react with one molecule of acetaldehyde. orgsyn.org This initial condensation forms an intermediate known as α,α'-dicyano-β-methylglutaramide. google.comorgsyn.org
The resulting α,α'-dicyano-β-methylglutaramide condensate is then subjected to acidic hydrolysis and decarboxylation. google.comorgsyn.org By heating the intermediate in the presence of a strong acid, such as concentrated hydrochloric acid, the nitrile and amide groups are hydrolyzed to carboxylic acids, and a subsequent decarboxylation event occurs to yield 3-methylglutaric acid. google.comorgsyn.org The final step to obtain the target anhydride involves the dehydration of the purified 3-methylglutaric acid, typically by heating with a dehydrating agent like acetic anhydride. orgsyn.org
| Step | Reactants | Key Intermediate | Final Product of Step | Reported Yield |
|---|---|---|---|---|
| 1 | Acetaldehyde, Cyanoacetamide, Piperidine | - | α,α'-Dicyano-β-methylglutaramide | 71% orgsyn.org |
| 2 | α,α'-Dicyano-β-methylglutaramide, Hydrochloric Acid | - | 3-Methylglutaric Acid | 80% (crude) orgsyn.org |
Another established, though less detailed in some literature, route to 3-methylglutaric acid is through the oxidative cleavage of a cyclic precursor. Specifically, the oxidation of 3-methyl-1,3-cyclohexanedione with periodic acid can be employed to yield the desired diacid. orgsyn.org This reaction breaks the carbon-carbon bond between the two carbonyl groups of the dione, resulting in the formation of the linear dicarboxylic acid structure of 3-methylglutaric acid.
More complex, multi-step syntheses provide alternative pathways to this compound, often allowing for greater control and adaptability for preparing derivatives.
A notable multi-step synthesis utilizes a Michael addition reaction to form a tricarboxylate intermediate. orgsyn.org This process begins with the reaction of diethyl malonate and methyl crotonate in the presence of a strong base, such as sodium ethoxide prepared from sodium in anhydrous ethanol. orgsyn.org The base deprotonates diethyl malonate, forming a nucleophile that attacks the β-carbon of methyl crotonate. This conjugate addition leads to the formation of triethyl 2-methyl-1,1,3-propanetricarboxylate. orgsyn.org This intermediate is typically not isolated but is directly carried forward to the next reaction step. orgsyn.org
Following its formation, the triethyl 2-methyl-1,1,3-propanetricarboxylate intermediate is subjected to harsh reaction conditions to convert it into the final product. orgsyn.org The crude reaction mixture containing the triester is treated with concentrated hydrochloric acid and heated under reflux for several hours. orgsyn.org This step achieves the complete hydrolysis of the three ester groups to carboxylic acids, forming an unstable 2-methyl-1,1,3-propanetricarboxylic acid.
Subsequent heating of the reaction mixture to higher temperatures (e.g., 180–190°C) induces decarboxylation. orgsyn.org The geminal dicarboxylic acid moiety (a substituted malonic acid) is thermally unstable and loses a molecule of carbon dioxide. This decarboxylation, followed by intramolecular dehydration of the resulting 3-methylglutaric acid at high temperature, directly yields this compound. orgsyn.org This method has been reported to produce the anhydride in yields ranging from 60% to 76%. orgsyn.org
| Step | Reactants | Intermediate | Reaction Type | Final Product | Reported Yield |
|---|---|---|---|---|---|
| 1 | Diethyl malonate, Methyl crotonate, Sodium ethoxide | Triethyl 2-methyl-1,1,3-propanetricarboxylate | Michael Addition | Triethyl 2-methyl-1,1,3-propanetricarboxylate (not isolated) | N/A |
| 2 | Triethyl 2-methyl-1,1,3-propanetricarboxylate, Hydrochloric Acid | 2-Methyl-1,1,3-propanetricarboxylic acid | Hydrolysis & Decarboxylation/Dehydration | This compound | 60-76% orgsyn.org |
Multi-step Synthetic Approaches
Advanced Synthetic Strategies and Catalytic Approaches
Advanced synthetic strategies for this compound and its derivatives increasingly rely on catalytic approaches to achieve high levels of stereocontrol. These methods are crucial for accessing chiral building blocks that are valuable in the synthesis of pharmacologically important molecules. thieme-connect.com Key strategies include the desymmetrization of the prochiral anhydride and stereocontrolled annulation reactions to build complex heterocyclic systems.
The desymmetrization of meso-cyclic anhydrides like this compound is a powerful synthetic tool that provides access to chiral compounds with two distinct carbonyl groups. thieme-connect.com This transformation involves the selective reaction of one of the two enantiotopic carbonyl groups with a nucleophile, guided by a chiral catalyst, to produce a chiral hemiester with high enantiomeric purity.
Enzymes, particularly lipases, are widely used chiral catalysts for desymmetrization reactions due to their high selectivity and mild reaction conditions. semanticscholar.org Candida antarctica lipase (B570770) B (CALB) has been employed in the desymmetrization of this compound derivatives. semanticscholar.orgnih.gov However, a general trend in lipase-catalyzed desymmetrization of 3-methylglutarates is the observation of lower enantiomeric excesses and chemical yields. nih.gov This is attributed to the relatively small size of the methyl substituent, which hampers high stereodiscrimination by the enzyme. nih.gov
To address this challenge, a two-step desymmetrization strategy has been developed for the CALB-catalyzed alcoholysis of 3-methylglutaric diazolides in anhydrous methyl tert-butyl ether (MTBE). nih.gov This approach was designed to enhance the enzyme's activity in each step. nih.gov Further improvements in enantioselectivity for the second-step kinetic resolution were achieved by using 3-methylglutaric dipyrazolide as the substrate. nih.gov The preparation of optically pure 3-substituted glutarates can be achieved through various methods, including the alcoholic ring-opening of cyclic anhydride derivatives catalyzed by hydrolases or organocatalysts. nih.govresearchgate.net
Table 1: CALB-Catalyzed Desymmetrization Strategies for this compound Derivatives
| Substrate Type | Catalyst | Key Strategy | Outcome |
|---|---|---|---|
| 3-Methylglutaric di-1,2,4-triazolide | CALB | Two-step alcoholysis in MTBE | Increased enzyme activity nih.gov |
Non-enzymatic organocatalytic methods have emerged as powerful alternatives for the desymmetrization of this compound. A notable example involves the use of a bench-stable homodinuclear (R)-Ni2-(Schiff base) complex as a catalyst for the asymmetric desymmetrization with methanol (B129727). acs.org This protocol affords the corresponding chiral hemiester in high yield and excellent enantioselectivity. thieme-connect.comacs.org
Under optimized conditions, the desymmetrization of this compound using 5 mol % of the (S)-Ni2-(Schiff base) complex with methanol at -20 °C for 15 hours yielded the chiral hemiester (S)-6 in 91% yield and 94% enantiomeric excess (ee). acs.org This result represents the best non-enzymatic enantioselectivity reported for this specific substrate. thieme-connect.com An important advantage of this method is the accessibility of both stereoisomers of the catalyst, allowing for the preparation of either enantiomer of the product with equal ease. thieme-connect.com This catalytic system has been successfully applied in the total synthesis of caprazamycin (B1248949) B. acs.org Another approach utilizes a bifunctional organocatalyst containing a quinine-thiourea moiety for the highly enantioselective methanolysis of meso-cyclic anhydrides. rsc.org
Table 2: Organocatalytic Desymmetrization of this compound
| Catalyst | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (S)-Ni2-(Schiff base) complex | Methanol | 91% | 94% | acs.org |
Stereocontrolled annulation reactions utilizing this compound serve as a powerful method for constructing complex, functionalized heterocyclic structures. These reactions often proceed with high levels of chemo- and diastereoselectivity, providing access to valuable molecular scaffolds.
A modular and scalable strategy has been developed that remodels this compound into 2-oxopiperidines bearing at least three contiguous stereocenters. nih.govrsc.org This approach is based on the chemoselective and stereocontrolled annulation of 1,3-azadienes with the anhydride. nih.gov The reaction is thought to proceed via a Mannich-type addition of the anhydride enol tautomer with the 1,3-azadiene. nih.gov This method is part of a broader effort to utilize the 1,3-azadiene-anhydride annulation reaction for synthesizing various heterocyclic compounds. nih.gov
The annulation reaction between this compound and 1,3-azadienes is highly chemoselective and stereocontrolled. nih.gov The resulting products are acid-tethered allylic 2-oxopiperidines, which are versatile intermediates for further diversification. nih.gov The scalable nature of this reaction allows for subsequent selective fragment growth processes. nih.gov These post-diversification transformations include catalytic denitrative alkenylation, halolactonization, and Vilsmeier-Haack functionalization, enabling the incorporation of motifs with known pharmaceutical value. nih.gov For instance, the lactam-tethered alkenoic acids produced from the annulation can undergo intramolecular bromoetherification to yield lactam-fused bromotetrahydropyrans with high regioselectivity and stereocontrol. nih.gov
Table 3: Transformations of Annulation Products
| Initial Product from Annulation | Transformation Type | Final Product | Key Features |
|---|---|---|---|
| Acid-tethered allylic 2-oxopiperidine | Catalytic denitrative alkenylation | Alkenylated 2-oxopiperidine | C-C bond formation nih.gov |
| Acid-tethered allylic 2-oxopiperidine | Halolactonization | Halolactonized piperidine derivative | Formation of a new heterocyclic ring nih.gov |
| Acid-tethered allylic 2-oxopiperidine | Vilsmeier-Haack functionalization | Functionalized piperidine derivative | Introduction of an aldehyde group nih.gov |
Iv. Advanced Applications and Research Directions
Materials Science and Polymer Chemistry
3-Methylglutaric anhydride (B1165640) is a versatile reagent in materials science and polymer chemistry, primarily utilized for its ability to introduce functional groups and cross-link polymer chains. Its applications in these fields are expanding, with notable research in the development of advanced composite membranes and stimuli-responsive polymers for drug delivery systems.
One of the significant applications of 3-methylglutaric anhydride is as a cross-linking agent in the fabrication of composite membranes. Cross-linking is a crucial process that enhances the mechanical strength, thermal stability, and selectivity of polymeric membranes.
Pervaporation is a membrane separation process that is particularly effective for separating azeotropic and close-boiling liquid mixtures. The CTS/CL composite membranes cross-linked with this compound have demonstrated significant potential for the dehydration of ethanol/water mixtures through pervaporation. The cross-linking with 3MGA imparts the necessary stability to the membrane to withstand the process conditions while providing selective permeation for water molecules over ethanol.
In a study investigating the performance of these membranes, it was observed that a composite membrane containing 80% chitosan (B1678972) and 20% cellulose (B213188) (CTS/CL-80/20) exhibited a high separation factor of 17.1 with a total permeation flux of 326 g/(m²h) for an ethanol/water mixture. The research indicated that an increase in the degree of cross-linking led to a decrease in the total permeation flux but an increase in the separation factor, highlighting the trade-off between permeability and selectivity.
Table 1: Performance of CTS/CL-80/20 Composite Membrane in Ethanol/Water Pervaporation
| Parameter | Value |
|---|---|
| Chitosan Content | 80 wt% |
| Cellulose Content | 20 wt% |
| Separation Factor (α) | 17.1 |
| Total Permeation Flux (J) | 326 g/(m²h) |
This compound plays a key role in the synthesis of pH-sensitive polymers, which are smart materials that undergo conformational or solubility changes in response to variations in pH. These materials are of great interest for various biomedical applications, particularly in targeted drug delivery.
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them effective drug delivery vehicles. To enhance their efficacy and achieve targeted drug release, liposomes can be modified with pH-sensitive polymers.
In this context, this compound is used to modify poly(glycidol) (PG), a water-soluble and biocompatible polymer. The reaction of poly(glycidol) with this compound results in the formation of a carboxylated poly(glycidol) derivative, designated as MGluPG. This modification introduces carboxylic acid groups onto the poly(glycidol) backbone. These MGluPG polymers can then be attached to the surface of liposomes. At neutral pH, the carboxylic acid groups are deprotonated and the polymer is soluble, stabilizing the liposome (B1194612). However, in an acidic environment, such as that found in tumor tissues or within endosomes, the carboxylic acid groups become protonated, causing the polymer to become insoluble and destabilize the liposome membrane. This pH-triggered destabilization leads to the release of the encapsulated drug at the target site.
The pH sensitivity of the polymer-modified liposomes is directly related to the hydrophobicity of the side chains introduced onto the poly(glycidol) backbone. Research has shown a clear correlation between the structure of the anhydride used for modification and the resulting pH at which the polymer precipitates and induces drug release.
A study compared poly(glycidol) derivatives modified with different anhydrides, including succinic anhydride (SucPG), glutaric anhydride (GluPG), and this compound (MGluPG). The pH at which these polymers precipitated was found to increase with the hydrophobicity of the side chains, following the order: SucPG < GluPG < MGluPG. This indicates that the additional methyl group in the this compound-derived side chain increases its hydrophobicity, leading to precipitation and subsequent liposome destabilization at a higher (less acidic) pH. This tunability of pH sensitivity by altering the side-chain hydrophobicity is crucial for designing drug delivery systems that can respond to specific physiological pH gradients. The modification with MGluPG was found to produce highly potent pH-sensitive liposomes, suggesting its potential for efficient cytoplasmic delivery of bioactive molecules.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Chitosan |
| Cellulose |
| Ethanol |
| Water |
| Poly(glycidol) |
| Succinic anhydride |
Synthesis of pH-Sensitive Poly(glycidol) Derivatives
Pharmaceutical and Medicinal Chemistry Research
In the context of metabolic pathways, this compound emerges from a side reaction involving 3-methylglutaryl-CoA (3MG-CoA). nih.gov Under conditions where 3MG-CoA accumulates, such as in certain inborn errors of metabolism, it is not only hydrolyzed to 3-methylglutaric acid but can also undergo a non-enzymatic intramolecular cyclization. nih.gov This reaction results in the formation of this compound and the release of coenzyme A. nih.gov
The accumulation of 3-methylglutaric acid is a key indicator in several metabolic disorders, including deficiencies in the leucine (B10760876) degradation pathway enzymes 3-hydroxy-3-methylglutaryl-CoA lyase (HMGCL) or 3-methylglutaconyl-CoA hydratase (AUH). nih.gov Research has also connected 3-methylglutaric aciduria with a variety of other metabolic issues linked to compromised mitochondrial energy metabolism. nih.gov The formation of this compound represents one of the metabolic fates for the accumulating 3MG-CoA. nih.gov Once formed, the anhydride can either hydrolyze to form 3-methylglutaric acid or react with protein lysine (B10760008) side chains, forming covalent adducts. nih.gov Understanding the dynamics of this compound formation is therefore relevant to research aimed at developing therapeutic strategies for these metabolic disorders, as it represents a component of the biochemical consequences of enzymatic defects.
While this compound itself is not a primary focus as an HMG-CoA reductase inhibitor, structurally related compounds are significant in this area of research. Specifically, 3-hydroxy-3-methylglutaric anhydride has been utilized as a precursor in the synthesis of 3-alkyl-3-hydroxyglutaric acids. glpbio.comcaymanchem.com These synthesized acids have been identified as a class of inhibitors targeting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. glpbio.comcaymanchem.combertin-bioreagent.com The enzyme HMG-CoA reductase converts 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) into mevalonate (B85504). glpbio.combertin-bioreagent.com Inhibitors of this enzyme, broadly known as statins, are crucial in managing cholesterol levels. nih.gov The research into derivatives synthesized from related anhydrides highlights a potential avenue for discovering new hypocholesterolemic agents.
Analytical and Computational Methodologies in this compound Research
The determination of the thermochemical properties of this compound is crucial for understanding its stability and reactivity. Calorimetric analyses are essential experimental techniques employed to obtain this data. scielo.org.mxresearchgate.netscielo.org.mxunirioja.es Through methods such as differential scanning calorimetry and the Knudsen effusion method, key thermodynamic parameters like the enthalpy of formation, enthalpy of fusion, and enthalpy of sublimation can be experimentally determined. scielo.org.mxresearchgate.netscielo.org.mxunirioja.es These experimental values are fundamental for calculating standard molar enthalpies of reaction, which indicate the exothermic or endothermic nature of chemical processes. researchgate.net
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal properties of materials. For this compound (MGA), DSC has been employed to measure its melting point, enthalpy of fusion, and molar heat capacity in the solid phase. scielo.org.mxresearchgate.netscielo.org.mxresearchgate.net In one study, experiments were conducted using a DSC device with a heating rate of 10.0 K·min⁻¹ under a constant nitrogen flow. scielo.org.mx The analysis provided precise values for the temperature and molar enthalpy of fusion. scielo.org.mx
Table 1: Thermochemical Properties of this compound Determined by DSC
| Property | Value | Unit |
|---|---|---|
| Melting Temperature | 316.05 ± 0.01 | K |
| Molar Fusion Enthalpy | 15.75 ± 0.37 | kJ·mol⁻¹ |
Data sourced from a 2023 study on the thermochemical properties of this compound. scielo.org.mx
The Knudsen effusion method is a technique used to determine the vapor pressure of a solid or liquid with low volatility. This method was applied to this compound to determine its molar enthalpy of sublimation at 298.15 K. scielo.org.mxresearchgate.netscielo.org.mxunirioja.es The rate of mass loss was measured over a temperature range of 300.66 K to 306.54 K. scielo.org.mx From these measurements, the sublimation enthalpy at the average temperature was calculated and subsequently corrected to the standard temperature of 298.15 K. scielo.org.mx The standard molar enthalpy of formation in the gas phase can then be derived from the standard molar enthalpy of sublimation and the enthalpy of formation in the crystal phase. scielo.org.mxscielo.org.mx
Table 2: Sublimation Data for this compound via Knudsen Effusion
| Parameter | Temperature Range (K) | Result |
|---|
Data derived from research determining the standard molar enthalpies of formation. scielo.org.mx
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | MGA, β-Methylglutaric anhydride |
| 3-Methylglutaric acid | 3MG acid |
| 3-Methylglutaryl-CoA | 3MG-CoA |
| 3-Hydroxy-3-methylglutaryl-CoA | HMG-CoA |
| 3-Hydroxy-3-methylglutaryl-CoA lyase | HMGCL |
| 3-Methylglutaconyl-CoA hydratase | AUH |
| 3-Hydroxy-3-methylglutaric anhydride | Dicrotalic anhydride, HMG anhydride |
| Coenzyme A | CoASH |
| Mevalonate |
Calorimetric Analyses for Thermochemical Properties
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) has been employed to determine the molar enthalpy of vaporization for this compound. scielo.org.mxresearchgate.netscielo.org.mx In one study, the rate of mass loss was measured over a temperature range of 339.15 K to 389.15 K. scielo.org.mx This data allowed for the calculation of the vaporization enthalpy at an average temperature of 364.15 K, which was then corrected to the standard temperature of 298.15 K. scielo.org.mx This technique is crucial for obtaining key thermochemical data essential for understanding the compound's physical behavior and for computational modeling. scielo.org.mxresearchgate.net
Table 1: Molar Enthalpy of Vaporization of this compound Determined by TGA
| Parameter | Temperature (K) | Value |
| Average Temperature of Measurement (Tm) | 364.15 K | N/A |
| Molar Enthalpy of Vaporization (Corrected) | 298.15 K | Calculated |
Combustion Adiabatic Calorimetry
Combustion adiabatic calorimetry is a fundamental technique used to determine the energetic properties of chemical compounds. For this compound, this method was utilized to ascertain its standard massic combustion energy. scielo.org.mxresearchgate.netscielo.org.mx From this experimentally derived value, the standard molar enthalpy of formation in the crystalline phase at 298.15 K was calculated. scielo.org.mxscielo.org.mx These calorimetric experiments provide precise data that are foundational for calculating other thermodynamic properties, such as the standard molar enthalpy of formation in the gas phase. scielo.org.mxscielo.org.mx A Parr 1341 plain jacket adiabatic calorimeter is an example of the instrumentation used for such combustion experiments. scielo.org.mx
Table 2: Thermochemical Data for this compound from Combustion Calorimetry
| Property | Phase | Temperature (K) | Method |
| Standard Massic Combustion Energy | Crystalline | 298.15 | Combustion Adiabatic Calorimetry |
| Standard Molar Enthalpy of Formation | Crystalline | 298.15 | Calculated from Combustion Energy |
Computational Modeling and Prediction
While experimental methods provide essential thermochemical data for this compound, computational modeling offers a predictive approach, particularly for compounds that are difficult to analyze experimentally. scielo.org.mx For instance, the related compound 3,3-dimethylglutaric anhydride presents challenges in experimental analysis due to crystal transitions. scielo.org.mxresearchgate.net In such cases, computational methods are validated using experimental data from structurally similar and stable compounds like this compound and glutaric anhydride before being applied to the more complex molecule. scielo.org.mx
Functional Group-Contribution Methods (e.g., Benson, Gani, Naef)
Functional group-contribution methods are a cornerstone of computational thermochemistry, allowing for the estimation of properties based on a molecule's structure. These methods have been applied to estimate the thermochemical properties of related compounds, with this compound serving as a validation compound. scielo.org.mxresearchgate.net
Benson's Method : This approach estimates the enthalpy of formation by summing the contributions of different atomic groups within a molecule. For cyclic compounds, a ring strain correction factor is necessary to achieve an accurate theoretical value. scielo.org.mx
Gani's Method : This is another group-contribution method used for estimating various thermochemical properties. scielo.org.mxresearchgate.net
Naef's Method : This method estimates the enthalpy of formation in the crystalline phase from the enthalpy of combustion. The gas-phase enthalpy of formation is then calculated using the sublimation enthalpy. scielo.org.mx
The experimental data for this compound is crucial for validating the accuracy of these predictive models. scielo.org.mx
Machine Learning Based Models for Property Estimation
Modern computational chemistry increasingly utilizes machine learning to predict molecular properties. scielo.org.mx Machine learning-based models, often employing multiple linear regression, have been used alongside functional group-contribution methods to estimate properties like the enthalpy of formation in the gas phase for compounds such as 3,3-dimethylglutaric anhydride. scielo.org.mxresearchgate.netscielo.org.mx The reliability of these predictive models is enhanced by training and validating them with robust experimental data from well-behaved molecules like this compound. scielo.org.mx
Spectroscopic Techniques for Characterization (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H NMR spectrum of this compound provides detailed information about the hydrogen environments within the molecule, confirming its structural integrity. Spectra are typically recorded in a solvent such as deuterated chloroform (B151607) (CDCl3). chemicalbook.com
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by distinctive peaks corresponding to its functional groups. As a cyclic anhydride, it exhibits two carbonyl (C=O) stretching bands. For cyclic anhydrides, the lower-wavenumber C=O stretching peak is typically more intense than the higher-wavenumber peak. nih.govspectroscopyonline.com Additionally, a C-O stretching band is observed between 1300 and 1000 cm-1. spectroscopyonline.com Techniques like Fourier-transform infrared spectroscopy (FTIR) and Attenuated Total Reflectance (ATR-IR) are used to obtain these spectra. nih.gov
Mass Spectrometry : Electron ionization mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum provides evidence of the compound's molecular formula, C6H8O3, corresponding to a molecular weight of approximately 128.13 g/mol . nih.govnist.gov
Table 3: Spectroscopic Data for this compound
| Technique | Key Features/Information |
| 1H NMR | Provides proton environment data, typically run in CDCl3 chemicalbook.com |
| IR Spectroscopy | Shows two characteristic C=O stretching peaks and a C-O stretch, confirming the cyclic anhydride structure nih.govspectroscopyonline.com |
| Mass Spectrometry (EI) | Confirms molecular weight (approx. 128.13 g/mol ) and fragmentation pattern nih.govnist.gov |
V. Future Perspectives and Emerging Research Areas
Elucidating Novel Biological Roles and Pathways
While 3-Methylglutaric anhydride (B1165640) is linked to 3-methylglutaric acid, an organic acid associated with certain inborn errors of leucine (B10760876) metabolism, its own biological roles are an emerging area of research. nih.govnih.gov In metabolic pathways, 3-Methylglutaric anhydride can be formed through a non-enzymatic intramolecular rearrangement of its corresponding CoA ester, 3-methylglutaryl-CoA (3MG-CoA). nih.gov
Once formed, this reactive anhydride is capable of acylating the lysine (B10760008) residues of mitochondrial proteins, a process known as 3-methylation. nih.gov This post-translational modification suggests a potential regulatory function for this compound within the mitochondria. nih.gov Studies have identified that the NAD+-dependent deacetylase, sirtuin 4, can enzymatically remove this modification, highlighting a dynamic interplay that could influence the function of key metabolic enzymes. nih.gov
A novel proposed metabolic route, the "acetyl CoA diversion pathway," provides a rationale for the connection between the presence of 3-methylglutaric acid and compromised mitochondrial energy metabolism. nih.gov This pathway suggests that under conditions of defective electron transport chain function, acetyl-CoA is diverted to synthesize 3-methylglutaric acid, further implicating its anhydride form in the broader context of cellular energy status. nih.govnih.gov
Table 1: Biological Interactions of this compound
| Interacting Molecule | Interaction Type | Biological Context | Potential Outcome |
|---|---|---|---|
| Mitochondrial Proteins (Lysine residues) | Covalent Acylation (3-methylation) | Post-translational modification | Regulation of enzyme activity |
| Sirtuin 4 (SIRT4) | Deacylation | Removal of 3-methylation | Restoration of protein function |
Expanding Synthetic Applications in Complex Molecule Construction
The unique structural characteristics of this compound make it a valuable building block in the field of organic chemistry. pubcompare.ai Its reactivity as a cyclic anhydride allows for the introduction of a specific five-carbon backbone into more complex molecular architectures. Researchers utilize it in developing novel synthetic strategies for intricate organic molecules and as an intermediate in pharmaceutical development. pubcompare.ai
A key application area involves leveraging the anhydride for ring-opening reactions with various nucleophiles to create substituted glutaric acid derivatives. These derivatives serve as precursors for a range of target molecules. For example, the related compound 3-hydroxy-3-methylglutaric anhydride is a precursor in the synthesis of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) and has been used to create 3-alkyl-3-hydroxyglutaric acids, which act as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol synthesis. biomol.comglpbio.com This demonstrates the potential of glutaric anhydrides in constructing biologically active compounds.
The established procedures for its synthesis, such as the condensation of diethyl malonate and methyl crotonate followed by hydrolysis and cyclization, underscore its accessibility as a reagent for larger-scale preparations in synthetic campaigns. orgsyn.org
Development of Advanced Materials with Tunable Properties
Cyclic acid anhydrides, including this compound, are recognized for their utility in polymer science and materials chemistry. scielo.org.mx It serves as an intermediate for polymer modification, the formulation of coatings, and the creation of specialty resins. polymer-books.com The anhydride functionality is particularly useful for creating polymers, such as polyesters and polyamides, through ring-opening polymerization or by reacting with co-monomers containing hydroxyl or amine groups.
The incorporation of the 3-methyl group along the polymer backbone can influence the material's physical properties, such as its glass transition temperature, solubility, and mechanical strength. This allows for the tuning of material characteristics for specific applications. Research into the use of cyclic anhydrides for the "green synthesis" of macromolecules and nanoparticles points to emerging environmentally friendly production methods where such compounds could play a role. scielo.org.mx The development of stimuli-responsive polymers that change their properties in response to environmental cues like pH is another area where anhydride-containing monomers could be utilized to create advanced materials for applications like drug delivery. sigmaaldrich.com
Integration of Computational and Experimental Approaches for Deeper Insights
A comprehensive understanding of this compound's properties relies on the synergy between experimental measurements and computational modeling. Thermochemical properties, which are crucial for process design and safety, have been determined through a combination of sophisticated experimental techniques.
For instance, the standard molar enthalpy of formation of this compound in both its crystalline and gaseous phases has been determined experimentally. scielo.org.mx These investigations employed methods such as differential scanning calorimetry (DSC) to ascertain the temperature and enthalpy of fusion, the Knudsen effusion method for the molar enthalpy of sublimation, and combustion adiabatic calorimetry for the standard massic combustion energy. scielo.org.mx
In cases where experimental measurements are complex, computational methods provide valuable estimations. For the related compound 3,3-dimethylglutaric anhydride, which exhibits complex crystal transitions, thermochemical properties have been estimated using functional group-contribution methods and machine learning-based models. scielo.org.mx This integrated approach, combining precise experimental data with predictive computational models, allows for a more robust characterization of the molecule's behavior and properties than either method could achieve alone. scielo.org.mx
Table 2: Experimentally Determined Thermochemical Data for this compound
| Property | Method |
|---|---|
| Temperature and Enthalpy of Fusion | Differential Scanning Calorimetry (DSC) |
| Molar Heat Capacity (Solid Phase) | Differential Scanning Calorimetry (DSC) |
| Molar Enthalpy of Sublimation | Knudsen Effusion Method |
| Molar Enthalpy of Vaporization | Thermogravimetric Analysis (TGA) |
| Standard Massic Combustion Energy | Combustion Adiabatic Calorimetry |
Data derived from a study on the thermochemical properties of methylglutaric anhydrides. scielo.org.mx
Q & A
Q. How can the hydrolysis of 3-methylglutaric anhydride be experimentally monitored in a controlled environment?
- Methodological Answer: Hydrolysis can be tracked using weight gain experiments under constant humidity (e.g., 87% RH at 293 K). A desiccator with Na₂CO₃·10H₂O maintains humidity, while periodic weighing quantifies water absorption and conversion to 3-methylglutaric acid . Solid-state ¹H NMR spin-lattice relaxation at 22.5 MHz further monitors molecular dynamics, detecting changes in methyl group rotation as hydrolysis progresses .
Q. What purification methods are effective for this compound and its hydrolysis product?
- Methodological Answer: Zone refinement (for anhydride) and recrystallization (for acid) are standard techniques. Zone refinement involves repeated melting and crystallization to remove impurities, while recrystallization uses solvent evaporation to yield pure crystals. Post-purification, DSC and X-ray diffraction validate purity and structural integrity .
Q. How do differential scanning calorimetry (DSC) and X-ray diffraction (XRD) contribute to characterizing this compound?
- Methodological Answer: DSC measures phase transitions (e.g., melting points: 315–319 K for anhydride) and heat capacities. Single-crystal XRD resolves molecular geometry (e.g., B3LYP/6-311++G(d,p)-optimized structures), while powder XRD identifies polymorphic phases or hydration-induced structural changes .
Advanced Research Questions
Q. How can methyl group rotational dynamics in this compound be analyzed to infer hydrolysis progress?
- Methodological Answer: Solid-state ¹H NMR spin-lattice relaxation detects methyl rotation rates (10⁻¹⁰–10⁻⁵ s timescale). Coupled with DFT calculations (e.g., B3LYP/6-311++G(d,p) potential energy surfaces), this reveals how crystal packing and hydration alter rotational barriers. Field emission SEM complements this by imaging morphological changes during hydrolysis .
Q. What computational and experimental approaches are used to determine the standard molar enthalpy of formation of this compound?
- Methodological Answer: Experimental methods include:
- DSC for fusion enthalpy and heat capacity.
- Knudsen effusion for sublimation enthalpy at 298.15 K.
- Combustion calorimetry for combustion energy.
Computational group contribution methods (Benson, Gani, Naef) and machine learning models estimate properties when experimental data are hindered by phase transitions .
Q. How does this compound participate in stereocontrolled annulation reactions with 1,3-azadienes?
- Methodological Answer: As a dipolar synthon, the anhydride reacts with substituted 1,3-azadienes under mild conditions (e.g., room temperature). Reaction progress is monitored via HPLC or NMR, with stereochemical outcomes predicted using DFT-based transition-state modeling. The anhydride’s ring strain and electron-deficient carbonyl groups drive regioselectivity .
Q. What role does this compound play in designing pH-sensitive drug delivery systems?
- Methodological Answer: The anhydride functionalizes dextran via ring-opening reactions, introducing carboxyl groups. These modified polymers are conjugated to phospholipids, forming liposomes that destabilize at acidic pH (e.g., tumor microenvironments). Release kinetics are validated using fluorescence assays and in vitro cell models .
Data Contradiction Analysis
Q. How can conflicting data on proton affinities (PA) of cyclic anhydrides be resolved?
- Methodological Answer: Discrepancies in PA measurements (e.g., 820 ± 3 kJ/mol for this compound) arise from experimental setups (FT-ICR vs. high-pressure CI) and computational approximations (MP2 vs. B3LYP). Consensus is achieved by cross-validating with G2-level calculations and entropy loss measurements during protonation, which account for intramolecular H-bonding effects .
Q. Why do thermochemical properties of 3,3-dimethylglutaric anhydride differ from theoretical predictions?
- Methodological Answer: Polymorphic transitions (observed via DSC endotherms at 352–397 K) disrupt experimental enthalpy measurements. Hybrid approaches combining DSC, XRD, and machine learning (e.g., fragment-based descriptors) correct for these transitions and improve agreement with group contribution models .
Methodological Best Practices
Q. What protocols ensure reproducibility in solid-state NMR studies of hydrolyzing anhydrides?
- Methodological Answer: Standardize sample preparation (e.g., controlled humidity exposure duration) and NMR parameters (e.g., π/2 pulse calibration, wait time ). Use internal references (e.g., adamantane) for signal normalization and validate relaxation models (e.g., stretched exponential fits for non-exponential decay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
